2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine
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Overview
Description
2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine is a fluorinated pyridine derivative with the molecular formula C10H12FNSi. This compound is notable for its unique structural features, which include a fluorine atom and a trimethylsilyl-ethynyl group attached to the pyridine ring. These features impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine typically involves the introduction of the fluorine atom and the trimethylsilyl-ethynyl group onto the pyridine ring. One common method is the reaction of 2-fluoropyridine with trimethylsilylacetylene in the presence of a suitable catalyst, such as a palladium complex. The reaction conditions often include an inert atmosphere, elevated temperatures, and the use of a base to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine involves its interaction with molecular targets through its functional groups. The fluorine atom and the trimethylsilyl-ethynyl group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(pyrrolidin-1-yl)-4-((trimethylsilyl)ethynyl)pyridine: This compound has a similar structure but with an additional pyrrolidinyl group, which can alter its chemical and biological properties.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound features a trifluoromethyl group instead of the trimethylsilyl-ethynyl group, leading to different reactivity and applications.
Uniqueness
2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both the fluorine atom and the trimethylsilyl-ethynyl group. This combination imparts distinct electronic and steric effects, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C10H12FNSi |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-(2-fluoropyridin-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12FNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 |
InChI Key |
FHQBTHYOZIYDKC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)F |
Origin of Product |
United States |
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